molecular formula C17H19N3O3 B2803508 methyl 4-(((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate CAS No. 1448077-28-8

methyl 4-(((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2803508
CAS No.: 1448077-28-8
M. Wt: 313.357
InChI Key: NEAHUVRWJFJBJU-UHFFFAOYSA-N
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Description

Methyl 4-(((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked via a carbamoyl bridge to a substituted pyrazole moiety. The pyrazole ring is functionalized with a cyclopropyl group at the 5-position and a methyl group at the 1-position, conferring steric and electronic uniqueness. Its structural features, such as the cyclopropyl group, may influence conformational rigidity and intermolecular interactions like hydrogen bonding or π-π stacking .

Properties

IUPAC Name

methyl 4-[(5-cyclopropyl-1-methylpyrazol-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-20-15(11-3-4-11)9-14(19-20)10-18-16(21)12-5-7-13(8-6-12)17(22)23-2/h5-9,11H,3-4,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAHUVRWJFJBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)C(=O)OC)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C18H22N4O3
  • IUPAC Name : this compound

This compound features a benzoate moiety linked to a pyrazole derivative, which is known for various bioactive properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The pyrazole ring is particularly notable for its role in modulating enzyme activity, such as acetylcholinesterase (AChE) inhibition, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Pharmacological Effects

  • Acetylcholinesterase Inhibition :
    • A study on related pyrazole compounds showed significant AChE inhibitory activity, which is essential for enhancing cholinergic transmission in the brain. The IC50 values for these compounds ranged from 5.7 to 27.8 μM, indicating promising potential for cognitive enhancement in Alzheimer's disease models .
  • Antioxidant Activity :
    • Compounds with similar structures have demonstrated antioxidant properties through assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), suggesting that this compound may also possess protective effects against oxidative stress .
  • Anti-inflammatory Effects :
    • Pyrazole derivatives are known to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory conditions.

Case Studies and Research Findings

Recent studies focusing on pyrazole derivatives provide insights into the biological activities of compounds similar to this compound:

StudyCompoundActivityIC50 Value
Compound 5AChE Inhibition5.7 μM
Compound 6AChE Inhibition7.8 μM
Compound 7AChE Inhibition8.3 μM

These studies highlight the potential of this compound as a therapeutic agent in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, methyl 4-(((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate is compared to three analogs (Table 1), with emphasis on substituent effects, synthetic yields, and physicochemical properties.

Key Observations :

The tetrafluoropropan-2-yl group in the ethyl analog (Entry 2) increases hydrophobicity and metabolic stability, as fluorinated groups often resist oxidative degradation .

The ethyl analog (Entry 2) was synthesized in 58% yield using iodonium salt-mediated coupling, highlighting the efficiency of halogenated intermediates in similar frameworks .

Hydrogen Bonding and Crystal Packing: While crystal data for the target compound are unavailable, related pyrazole-carbamoyl derivatives exhibit hydrogen-bonding networks between the carbamoyl NH and ester carbonyl oxygen, influencing solubility and melting behavior .

Pharmacological and Material Relevance

  • Bioactivity : Pyrazole-carbamoyl hybrids are frequently explored as kinase inhibitors or anti-inflammatory agents. The cyclopropyl group in the target compound may modulate selectivity for enzymes like COX-2 or JAK3, though direct data are lacking.
  • Material Science : The benzoate ester moiety suggests utility in liquid crystal or polymer precursors, where substituent bulk (cyclopropyl vs. propyl) could affect phase transitions .

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